6,8-dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-Dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted with chlorine atoms at positions 6 and 6. The 3-carboxamide group is linked to a 3,4-dimethoxyphenethyl moiety (Figure 1). This compound is likely synthesized via amide coupling between 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid (CAS 2199-86-2) and 3,4-dimethoxyphenethylamine, employing reagents such as EDCl or DCC.
Properties
IUPAC Name |
6,8-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO5/c1-26-16-4-3-11(7-17(16)27-2)5-6-23-19(24)14-9-12-8-13(21)10-15(22)18(12)28-20(14)25/h3-4,7-10H,5-6H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGFNJDTZGYEOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,8-Dichloro-N-(3,4-dimethoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its molecular formula is , and it features two chlorine atoms at the 6 and 8 positions, contributing to its biological activity.
Research indicates that derivatives of chromene compounds can selectively inhibit tumor-associated carbonic anhydrases (CAs) such as CA IX and CA XII, which are implicated in hypoxic tumors. The inhibition of these enzymes can disrupt tumor growth and metastasis. The selectivity of these compounds is influenced by their substitution patterns along the chromene scaffold.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural modifications. Studies have shown:
- Chlorine Substitution : The presence of chlorine at the 6 and 8 positions enhances inhibitory potency against CAs.
- Aromatic Substituents : Modifications in the aromatic rings can significantly affect selectivity and potency towards different CA isoforms.
Table 1 summarizes the inhibitory activities of various substituted chromene derivatives against CA IX and CA XII:
| Compound | Ki (µM) for CA IX | Ki (µM) for CA XII |
|---|---|---|
| 6,8-Dichloro derivative | 0.53 | 0.47 |
| Reference (Acetazolamide) | <0.1 | <0.1 |
| Other derivatives | Varies | Varies |
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against tumor-associated CAs. Specifically:
- CA IX : Ki values around 0.53 µM indicate strong inhibition.
- CA XII : Ki values around 0.47 µM suggest comparable potency.
These findings highlight the potential of this compound as a therapeutic agent in cancer treatment.
Case Studies
- Tumor Growth Inhibition : In a study involving hypoxic tumor models, treatment with this compound resulted in reduced tumor growth rates compared to controls.
- Selectivity Profile : The compound showed minimal off-target effects on other CA isoforms (CA I and II), suggesting a favorable selectivity profile that could minimize side effects in clinical applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*logP values calculated using ChemDraw Professional 21.0.
Key Differences and Implications
- Substituent Effects: The dichloro groups in the target compound and its carboxylic acid precursor increase lipophilicity and may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs like Compound 12. The dimethoxyphenethyl group in the target compound contributes to higher logP (3.8 vs. 1.9 for Compound 12), suggesting improved membrane permeability.
- Synthetic Routes :
- The target compound’s synthesis likely requires coupling agents (e.g., EDCl) for amide bond formation, whereas Compound 12 is synthesized via direct acid-amine condensation under reflux, reflecting differences in amine reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
